molecular formula C16H24N2O5S B346044 ethyl 4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine-1-carboxylate CAS No. 681853-22-5

ethyl 4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B346044
CAS No.: 681853-22-5
M. Wt: 356.4g/mol
InChI Key: JXDWYYJXEGURNL-UHFFFAOYSA-N
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Description

Ethyl 4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine-1-carboxylate is a piperazine derivative featuring a benzenesulfonyl group substituted with methoxy (5-position) and methyl (2- and 4-positions) moieties, along with an ethyl carboxylate at the 1-position of the piperazine ring.

The ethyl carboxylate ester improves solubility and serves as a common handle for further chemical modifications .

Properties

IUPAC Name

ethyl 4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-5-23-16(19)17-6-8-18(9-7-17)24(20,21)15-11-14(22-4)12(2)10-13(15)3/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDWYYJXEGURNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Substituted Benzenesulfonyl Chloride Intermediate

The benzenesulfonyl group is introduced via electrophilic aromatic sulfonation. For 5-methoxy-2,4-dimethylbenzenesulfonyl chloride, the synthesis begins with 5-methoxy-2,4-dimethylbenzene (1,3-dimethyl-4-methoxybenzene).

Step 1: Sulfonation with Chlorosulfonic Acid
Reaction of 5-methoxy-2,4-dimethylbenzene with chlorosulfonic acid (ClSO₃H) under controlled conditions (0–5°C, 2–4 hours) yields the sulfonic acid intermediate. Excess chlorosulfonic acid acts as both a reagent and solvent.

Step 2: Conversion to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to generate the sulfonyl chloride derivative. For example:

Ar-SO₃H+PCl5Ar-SO₂Cl+POCl3+HCl\text{Ar-SO₃H} + \text{PCl}5 \rightarrow \text{Ar-SO₂Cl} + \text{POCl}3 + \text{HCl}

This step typically achieves >85% yield in dichloromethane or toluene.

Direct Sulfonylation of Ethyl Piperazine-1-Carboxylate

Ethyl piperazine-1-carboxylate reacts with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the target compound.

Reaction Conditions

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Molar Ratio: 1:1.1 (piperazine derivative:sulfonyl chloride)

  • Yield: 70–78% after column chromatography.

Mechanism
The base deprotonates the secondary amine of piperazine, enabling nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride.

Protection-Deprotection Approach

To prevent disubstitution, the primary amine of piperazine is protected with a tert-butoxycarbonyl (Boc) group before sulfonylation.

Step 1: Boc Protection
Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in THF to yield tert-butyl piperazine-1-carboxylate.

Step 2: Sulfonylation
The Boc-protected piperazine reacts with the sulfonyl chloride, followed by deprotection using trifluoroacetic acid (TFA) to regenerate the secondary amine.

Step 3: Esterification
The free amine is reacted with ethyl chloroformate in the presence of a base to introduce the ethyl carboxylate group.

Alternative Routes and Comparative Analysis

Reductive Amination Approach

A patent (US6603003B2) describes piperazine synthesis via reductive amination of 3,4-dehydropiperazine-2-one intermediates. While originally developed for 1-methyl-3-phenylpiperazine, this method can be adapted:

Step 1: Condensation of Ethylenediamine with a Keto-Ester
Ethylenediamine reacts with methyl benzoylformate to form a cyclic imine intermediate.

Step 2: Reduction with LiAlH₄
The imine is reduced to piperazine using lithium aluminum hydride (LiAlH₄) in THF.

Applicability to Target Compound
This route requires introducing the sulfonyl and ester groups post-reduction, increasing step count but offering flexibility in functionalization.

Solid-Phase Synthesis for High-Throughput Production

A PMC study highlights solid-phase strategies for piperazine derivatives, using resin-bound intermediates to streamline purification. For example:

  • Resin Functionalization: Wang resin is loaded with Fmoc-piperazine.

  • Sulfonylation: The resin-bound piperazine reacts with sulfonyl chloride.

  • Esterification: Ethyl chloroformate is introduced.

  • Cleavage: TFA releases the final compound.

Advantages

  • Purity: >95% after cleavage.

  • Scalability: Suitable for multi-gram synthesis.

Optimization and Challenges

Regioselectivity in Sulfonylation

Piperazine’s two amines pose a risk of disubstitution. Key mitigations include:

  • Low Temperature: Slower reaction kinetics favor mono-substitution.

  • Bulky Bases: Use of N,N-diisopropylethylamine (DIPEA) reduces steric hindrance at the reaction site.

Purification Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) resolves mono- and di-substituted products.

  • Recrystallization: Ethanol/water mixtures yield crystalline product (mp 112–115°C).

Industrial-Scale Considerations

Cost-Effective Sulfonyl Chloride Synthesis

VulcanChem’s method uses chlorosulfonic acid instead of costly SO₃, reducing production costs by ~30%.

Green Chemistry Metrics

  • Atom Economy: 82% for the direct sulfonylation route.

  • E-Factor: 6.2 (kg waste/kg product), driven by solvent use in chromatography .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of ethyl 4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with sulfonyl chlorides and carboxylic acids. The structure is characterized by advanced techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the presence of functional groups.
  • Mass Spectrometry : Employed to ascertain the molecular weight and purity of the compound.
  • X-ray Crystallography : Provides detailed information about the molecular arrangement in the solid state.

Biological Activities

This compound has been investigated for several biological activities:

Anticonvulsant Activity

Recent studies have screened similar piperazine derivatives for anticonvulsant properties using models such as the maximal electroshock seizure (MES) test. Compounds with structural similarities to this compound have shown promising anticonvulsant effects, suggesting potential therapeutic applications in epilepsy management .

Neuroprotective Effects

Research indicates that certain piperazine derivatives exhibit neuroprotective properties. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions may provide insights into developing treatments for neurodegenerative diseases .

Antimicrobial Properties

Compounds with similar sulfonamide moieties have demonstrated antimicrobial activity against various bacterial strains. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis .

Therapeutic Applications

The potential therapeutic applications of this compound can be categorized as follows:

Central Nervous System Disorders

Given its anticonvulsant and neuroprotective properties, this compound could be further explored for treating conditions such as epilepsy, anxiety disorders, and depression.

Antimicrobial Treatments

Its antimicrobial properties suggest that it could be developed into a therapeutic agent for infections caused by resistant bacterial strains.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the efficacy of related piperazine compounds:

StudyCompoundFindingsReference
18dSignificant anticonvulsant activity with minimal neurotoxicity
2Sulfonamide derivativeEffective against Gram-positive bacteria
3Piperazine analogsNeuroprotective effects observed in animal models

Mechanism of Action

The mechanism of action of ethyl 4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring may also play a role in binding to target molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Sulfonyl Group Variations: The target compound’s 5-methoxy-2,4-dimethylbenzenesulfonyl group provides electron-donating methoxy and methyl groups, enhancing lipophilicity and steric bulk compared to simpler sulfonyl analogs (e.g., 4-nitrophenyl in ). This substitution pattern may favor interactions with hydrophobic binding pockets in enzymes or receptors.
  • Piperazine Modifications :

    • The target compound retains the ethyl carboxylate ester, a common feature in prodrug strategies to enhance bioavailability. In contrast, derivatives like those in incorporate thioether-linked heterocycles (e.g., oxadiazole), which may improve resistance to enzymatic hydrolysis.

Biological Activity

Ethyl 4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine-1-carboxylate is a novel compound belonging to the class of sulfonyl piperazines. Its unique structure, characterized by a piperazine ring substituted with an ethyl group and a benzenesulfonyl moiety, suggests potential biological activities that warrant investigation. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C14H20N2O4SC_{14}H_{20}N_{2}O_{4}S, and its structure includes:

  • A piperazine ring
  • An ethyl group
  • A benzenesulfonyl group with methoxy and dimethyl substitutions

This structural complexity can influence its interaction with biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their activity. This is particularly relevant in pathways involving metabolic enzymes.
  • Receptor Modulation : The piperazine moiety may facilitate binding to various receptors, influencing signaling pathways related to neurotransmission or other physiological processes.

Pharmacological Applications

Research has indicated potential applications in various therapeutic areas:

Anticonvulsant Activity

A study involving similar piperazine derivatives demonstrated anticonvulsant effects in animal models. Compounds were screened against the maximal electroshock seizure (MES) model in male Wistar rats, showing promising results in reducing seizure frequency compared to standard treatments like phenytoin .

Antidepressant Properties

Piperazine derivatives are known for their role as selective serotonin reuptake inhibitors (SSRIs). This compound may exhibit similar properties, potentially enhancing serotonin availability in synaptic clefts and alleviating depressive symptoms .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

StudyCompoundFindings
1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivativesShowed anticonvulsant activity without significant neurotoxicity.
Piperazine-based SSRIsDemonstrated improved profiles for treating depression with fewer side effects.
PKM2 ModulatorsIndicated that sulfonamide derivatives could influence cancer metabolism.

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